N-(4-(Trifluoromethyl)phenyl) formamide - 74702-40-2

N-(4-(Trifluoromethyl)phenyl) formamide

Catalog Number: EVT-3161467
CAS Number: 74702-40-2
Molecular Formula: C8H6F3NO
Molecular Weight: 189.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-chloro-3-(trifluoromethyl)phenyl]-[4-(N-methyl-formamide)(4-pyridinyloxy) phenyl]-thiourea

  • Compound Description: This compound is a novel thiourea derivative that exhibits anti-cancer effects. [] It demonstrates effective inhibition of Raf and VEGFR protein kinase activity, leading to the inhibition of growth and induction of apoptosis in various human tumor cell lines. [] In vivo studies using human tumor xenograft models have shown its efficacy in inhibiting the growth of liver, lung, and intestinal cancer cells. []

N-[4-chloro-3-(trifluoromethyl)phenyl]-[4-(N-methyl-formamide)(4-pyridinylthioxo) phenyl]-thiourea

  • Compound Description: Similar to the previous compound, this thiourea derivative also displays anti-cancer properties. [] It inhibits Raf and VEGFR protein kinase activity, thereby hindering the growth and promoting apoptosis in a wide range of human tumor cell lines. [] In vivo studies using human tumor xenograft models have confirmed its effectiveness as an anti-neoplastic agent, particularly against liver, lung, and intestinal cancer cells. []

Poly[N-(4-sulfonatophenyl)-4,4′-diphenylamine-alt-N-(p-trifluoromethyl)phenyl-4,4′-diphen-ylamine] lithium salt (PTFTS-Li)

  • Compound Description: This triphenylamine-based conjugated polyelectrolyte is soluble only in polar solvents. [] Devices incorporating a PTFTS-Li layer between the anode (ITO or PEDOT) and the light-emitting polymer layer exhibit enhanced efficiency in polymer light-emitting diodes compared to devices without this layer. [] This suggests its potential as a hole-transport layer in these devices.

5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines

  • Compound Description: This series of eleven oxadiazole derivatives was synthesized and tested for anticancer and antioxidant activities. [] One compound in the series, N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, showed significant anticancer activity against various cancer cell lines. [] Another compound, 4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol, exhibited promising antioxidant activity. []

N-[4-(trifluoromethyl)phenyl] 5-methylisoxazole-4-carboxamide (SU101)

  • Compound Description: SU101 is a small organic molecule that acts as an inhibitor of platelet-derived growth factor (PDGF)-mediated signal transduction. [] It inhibits tyrosine phosphorylation of the PDGF receptor beta, DNA synthesis, cell cycle progression, and cell proliferation. [] SU101 has shown efficacy in inhibiting the growth of various tumor cell lines in vitro and in vivo, suggesting its potential as an anti-cancer agent. []

2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (A77 1726)

  • Compound Description: A77 1726 is the active metabolite of leflunomide, a disease-modifying antirheumatic drug used for treating rheumatoid arthritis (RA). [] It exhibits anti-inflammatory properties. [, ] Studies show a link between the average steady-state plasma concentration of A77 1726 and the treatment response in RA patients, with higher concentrations associated with a greater decrease in C-reactive protein levels. []

S-ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea (TFMPITU)

  • Compound Description: TFMPITU is a selective inhibitor of the neuronal nitric oxide synthase (nNOS) isoform. [] It demonstrates time- and concentration-dependent suppression of nNOS activity by a reversible mechanism. [] TFMPITU exhibits a higher potency for inhibiting NO formation in GH(3) pituitary cells compared to cytokine-induced RAW 264.7 murine macrophages, indicating its selectivity towards neuronal cells. []

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

  • Compound Description: This compound serves as a prodrug for the anti-inflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (A77 1726). [] Upon oral administration to rats, it is absorbed intact and metabolized to yield plasma concentrations of A77 1726 comparable to those achieved with an equivalent dose of the established prodrug 5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide. []

N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide

  • Compound Description: This compound is a phenylpyrazole-based insecticide. [] Its crystal structure and spectroscopic details have been reported. []

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide (MK-0767)

  • Compound Description: MK-0767 is a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor α/γ agonist. [, , , , ] It undergoes extensive metabolism, primarily at the TZD ring, involving CYP enzymes, methyltransferases, flavin monooxygenases, and esterases. [, ] The metabolism of MK-0767 shows species differences, particularly in the stereoselective oxidation of its methyl sulfide metabolite. []

4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This compound is synthesised from N-[4-(trifluoromethyl)phenyl]cinnamamide through intramolecular cyclization. [] Its crystal structure and spectroscopic characteristics have been reported. []

N-[4-(trifluoromethyl)phenyl]cinnamamide

  • Compound Description: This compound is a synthetic precursor to 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one. [] It undergoes intramolecular cyclization to form the final compound. [] Its crystal structure and spectroscopic data have been reported. []

N-[(4-(trifluoromethyl) phenyl] pyrazine-2-carboxamide

  • Compound Description: This compound has been studied using density functional theory to understand its spectroscopic properties, hyperpolarizability, and molecular orbital characteristics. []

Nʹ-(4-(Trifluoromethyl)phenyl)-1-isopropyl-1H -benzo(d)(1,2,3)triazole-5- carboxamides

  • Compound Description: This series of compounds is prepared through the reaction of 1-substituted benzotriazole-5-carboxylic acid with 4-(trifluoromethyl)benzenamine. []

2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide

  • Compound Description: This compound was synthesized from 2-nitrobenzoic acid via a five-step process. []

(R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)acrylamide (AMG8562)

  • Compound Description: AMG8562 is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) modulator. [] Unlike other TRPV1 antagonists that induce hyperthermia, AMG8562 blocks capsaicin activation of TRPV1 without affecting heat activation or causing hyperthermia. [] It shows efficacy in rodent models of pain, including thermal hyperalgesia and acetic acid-induced writhing, suggesting its potential as a therapeutic for pain management. []

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

  • Compound Description: CHMFL-KIT-64 is a potent and orally available c-KIT kinase inhibitor designed through a type II kinase inhibitor binding element hybrid approach. [] It shows activity against both wild-type c-KIT and a broad range of drug-resistant mutants. [] In vivo studies demonstrate its favorable pharmacokinetic profile and antitumor efficacy in various preclinical models, including those with c-KIT mutations. []

3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide

  • Compound Description: Synthesized from 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene and 4-morpholino-1H-indazol-3-amine, this compound displays inhibitory activity against the proliferation of A549 and BGC-823 cancer cell lines. [] Its crystal structure has been determined. []

N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335)

  • Compound Description: CHMFL-FLT3-335 is a potent and selective inhibitor of the internal tandem duplication (ITD) mutant of FMS-like tyrosine kinase 3 (FLT3-ITD). [] It exhibits selectivity over both wild-type FLT3 and cKIT kinase. [] CHMFL-FLT3-335 potently inhibits the proliferation of FLT3-ITD-positive acute myeloid leukemia cell lines in vitro and in vivo, suggesting its potential as a therapeutic agent for this type of leukemia. []

1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea

  • Compound Description: This compound's crystal structure reveals the presence of N—H⋯O hydrogen bonds that form chains of molecules. []

4-(Thiophen-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine

  • Compound Description: The crystal structure of this compound has been determined, revealing a slightly distorted twist-boat conformation of the seven-membered thiazepine ring. [] Weak C—H⋯N interactions contribute to the crystal packing. []

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound acts as a peripherally restricted cannabinoid-1 receptor antagonist. [] It has demonstrated significant weight-loss efficacy in diet-induced obese mice. [] Its peripheral restriction arises from a high tPSA value, indicating a low probability of crossing the blood-brain barrier. []

2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide

  • Compound Description: This compound is a potent dihydroorotate dehydrogenase (DHODH) inhibitor. [] It exhibits in vivo biological activity in rat and mouse models of delayed-type hypersensitivity, which correlates with its in vitro DHODH potency. [] This compound has also shown promise in rat and mouse collagen (II)-induced arthritis models and possesses a shorter half-life in humans compared to leflunomide. []

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a potential peripherally restricted cannabinoid-1 receptor inverse agonist. [] It represents a potential therapeutic approach for obesity and related metabolic disorders. []

5‐Amino‐1‐[2,6‐dichloro‐4‐(trifluoro­meth­yl)phen­yl]‐4‐(trifluoro­methyl­sulfan­yl)‐1H‐pyrazole‐3‐carbonitrile

  • Compound Description: The crystal structure of this compound shows disorder of both trifluoromethyl groups. [] It forms N—H⋯N hydrogen bonds in the crystal lattice. []

2,2′-Bis[4-(Trifluoromethyl)Phenyl]-5,5′-Bithiazole (BTMPB)

  • Compound Description: BTMPB is a rod-shaped n-type organic semiconductor. [] Studies demonstrated its orientation control in thin films when deposited on oriented substrates, indicating its potential for organic electronics applications. []

(R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4 -[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide

  • Compound Description: This compound is a potent and orally bioavailable beta(3) adrenergic receptor agonist with high selectivity over beta(1) and beta(2) receptors. [] It exhibits good oral bioavailability in mammals and a long duration of action. []

Diiso­propyl {(4-methyl­benzo­thia­zol-2-yl­amino)[4-(tri­fluoro­methyl)­phenyl]­methyl}phospho­nate

  • Compound Description: This compound's crystal structure reveals two independent molecules in the asymmetric unit with different orientations of the benzene ring. [] N—H⋯O hydrogen bonds link the molecules. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

  • Compound Description: CHMFL-ABL/KIT-155 is a potent type II dual kinase inhibitor targeting ABL and c-KIT. [] It exhibits potent inhibitory activity against both kinases and shows high selectivity in kinase profiling. [] In vivo studies demonstrate its efficacy in suppressing tumor growth in xenograft mouse models of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). []

(4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone

  • Compound Description: The crystal structure of this compound shows two independent molecules in the asymmetric unit. [] O—H⋯O hydrogen bonds connect molecules into chains. []

N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-Quinazoline-4,6-diamine

  • Compound Description: This compound is synthesized from commercially available 4-chloro-7-fluoro-6-nitro-quinazoline through a three-step process. []

1‐[2,6‐Dichloro‐4‐(trifluoro­meth­yl)phen­yl]‐5‐(4‐methyl­phenyl­sulfonamido)‐1H‐pyrazole‐3‐carbonitrile

  • Compound Description: This tricyclic amide's crystal structure shows the presence of N—H⋯O hydrogen bonds that form centrosymmetric dimers. []

1-(2,6-dichloro-4-trifluoromethyl-phenyl)-5-((naphthalen-1-ylmethylene)-amino)-1H-pyrazole-3-carbonitrile

  • Compound Description: This compound serves as an intermediate in the synthesis of insecticides such as 5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio]pyrazole and 5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfonyl]pyrazole. []

N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (FB)

  • Compound Description: This compound has been studied for its ability to form cocrystals, cocrystal polymorphs, cocrystal hydrates, free base solvates, and hydrates. [] Thirteen new crystal structures have been reported, highlighting its potential for solid-form diversity. []

2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide

  • Compound Description: The crystal structure of this compound reveals weak C—H⋯O and N—H⋯N interactions. [] The CF3 group exhibits rotational disorder. []

N,N′-Bis[4-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide

  • Compound Description: The crystal structure of this compound shows intermolecular N—H⋯O hydrogen bonds and π⋯π interactions that create stacks of molecules. []

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

  • Compound Description: The crystal structure of this compound reveals a three-dimensional network formed by N—H⋯O hydrogen bonds. [] The CF3 group shows disorder. []

N-Benzoyl-N‘-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]thiourea

  • Compound Description: This compound is a thiourea derivative containing a pyrazole ring, prepared through a one-pot reaction. [] Its structure was confirmed by X-ray crystallography. []

Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: The crystal structure of this compound shows N—H⋯S and N—H⋯O interactions. [] It adopts a conformation stabilized by an intramolecular C—H⋯π interaction. []

2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole

  • Compound Description: This compound's crystal structure shows N—H⋯N hydrogen bonds linking molecules into chains. [] Weak C—H⋯F hydrogen bonds and C—H⋯π interactions are also present. []

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

  • Compound Description: This 1,3,4-thiadiazole derivative was synthesized and assessed for its in vitro cytotoxicity against cancer cell lines. [] It exhibited promising anticancer activity, particularly against the MDA breast cancer cell line, with better efficacy compared to imatinib. []

N-[2-chloro-4-(trifluoromethyl) phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4- tetrahydropyrimidine-5-carboxamide

  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. []

Properties

CAS Number

74702-40-2

Product Name

N-(4-(Trifluoromethyl)phenyl) formamide

IUPAC Name

N-[4-(trifluoromethyl)phenyl]formamide

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-5H,(H,12,13)

InChI Key

VBKNPSYHKKJAFB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)NC=O

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.